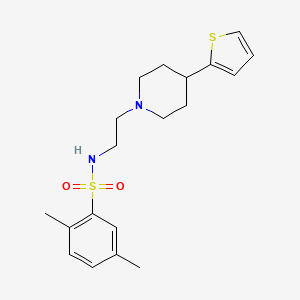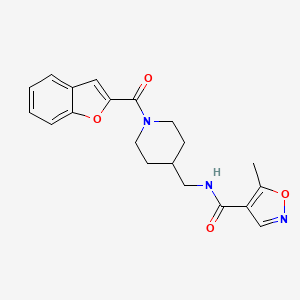![molecular formula C24H25NO3 B2836312 Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 74481-55-3](/img/structure/B2836312.png)
Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate” is a chemical compound with the molecular formula C24H25NO3 . It has a molecular weight of 375.47 . This compound is not intended for human or veterinary use, but is often used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate” has a molecular weight of 375.47 . More detailed physical and chemical properties may be available in the compound’s Material Safety Data Sheet (MSDS).科学的研究の応用
Anticancer Activity
Organotin(IV) complexes derived from amino acetate functionalized Schiff bases, which can be structurally related to the compound , have shown promising anticancer properties. These complexes were tested against various human tumor cell lines, demonstrating significant cytotoxicity, with some compounds being more effective than conventional chemotherapy agents such as doxorubicin and cisplatin (Basu Baul et al., 2009).
Antimicrobial Activity
Derivatives of amino butanoic acids, structurally similar to Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate, have demonstrated good antimicrobial and antifungal activities. This includes effectiveness against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Biofuel Production
Through metabolic engineering, microorganisms have been developed to produce pentanol isomers, which are valuable as potential biofuels. These isomers, including compounds related to the target chemical, have been synthesized using pathways from amino acid substrates (Cann & Liao, 2009).
Depolymerization Studies
Research on the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to obtain enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates showcases the potential application of related compounds in recycling and materials science (Seebach & Züger, 1982).
Corrosion Inhibition
Methyl 3-((2-mercaptophenyl)imino)butanoate has been synthesized and evaluated as a corrosion inhibitor for copper protection, demonstrating high efficiency due to its ability to form complexes with Cu(I) on the surface. This highlights the compound's utility in material preservation and protection (Tansuğ et al., 2014).
Biofuel Additive Production
Engineering of Escherichia coli for the production of 3-methyl-1-butanol, a potential fuel additive or substitute, has been achieved. This involves utilizing the host's amino acid biosynthetic pathways, indicating the broader applicability of related compounds in sustainable energy solutions (Connor & Liao, 2008).
Safety and Hazards
特性
IUPAC Name |
methyl 3-hydroxy-2-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWRQGFZBZTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)
![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)
![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)
![2-[[1-[(2,5-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836235.png)
![1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2836236.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2836241.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)
![2-[1-(2-Ethenylsulfonylethyl)piperidin-2-yl]-5-fluoropyridine](/img/structure/B2836244.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)